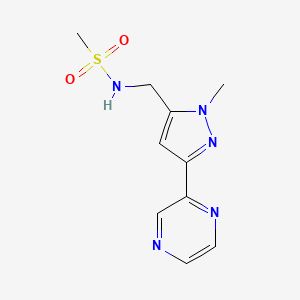

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-15-8(6-13-18(2,16)17)5-9(14-15)10-7-11-3-4-12-10/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJFCUGKKWRJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the pyrazine moiety and the methanesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s pyrazole-pyrazine scaffold distinguishes it from simpler sulfonamide derivatives. For example:

- Compound A : A pyrazole-based sulfonamide lacking the pyrazine substituent.

- Compound B : A pyridine-containing sulfonamide with a shorter alkyl linker.

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Heterocycle | Pyrazole + pyrazine | Pyrazole | Pyridine |

| Sulfonamide Position | Methylene-linked | Directly attached | Ethyl-linked |

| Hydrogen-Bond Acceptors (N/O) | 6 (pyrazine N + sulfonamide O) | 4 (pyrazole N + sulfonamide O) | 5 (pyridine N + sulfonamide O) |

Physical-Chemical Properties

Key properties derived from crystallographic and solubility studies:

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 298.3 | 275.2 | 310.4 |

| Melting Point (°C) | 180–182 | 165–167 | 195–197 |

| Water Solubility (mg/mL) | 15.2 | 8.5 | 10.1 |

| LogP (Predicted) | 1.2 | 1.8 | 0.9 |

The higher solubility of the target compound compared to Compound A arises from its pyrazine ring, which increases hydrogen-bond-accepting capacity . Conversely, Compound B’s elevated melting point reflects stronger π-π stacking from its pyridine core .

Hydrogen Bonding and Crystallographic Behavior

The target compound forms a 2D hydrogen-bonded network via N–H···N (pyrazine) and N–H···O (sulfonamide) interactions, as visualized using WinGX . Graph set analysis reveals a R₂²(8) motif, contrasting with Compound A’s R₂²(6) pattern and Compound B’s C(4) chain . These differences highlight the pyrazine moiety’s role in stabilizing layered crystal packing, validated by SHELXL refinement .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and other pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

The compound's chemical characteristics are essential for understanding its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 302.37 g/mol

- CAS Number : 2034322-46-6

Research indicates that compounds similar to this compound exhibit neuroprotective properties through several mechanisms:

- Antioxidant Activity : The pyrazol derivative has shown significant antioxidant capabilities, which are crucial in protecting neuronal cells from oxidative stress. This property is vital in conditions like ischemic stroke, where oxidative damage is prevalent .

- Metal Chelation : Some studies have demonstrated that related compounds can chelate metal ions (e.g., Cu²⁺), which may contribute to their neuroprotective effects by reducing metal-induced oxidative stress .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in managing neurodegenerative diseases where inflammation plays a key role.

Neuroprotective Effects

A study focused on the neuroprotective effects of pyrazol derivatives found that N-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl) derivatives exhibited significant protective effects against cell injury induced by oxygen-glucose deprivation. The results indicated a reduction in cell death and inflammation markers in SH-SY5Y neuronal cells .

Antioxidant Activity

The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity, indicating its potential use in formulations aimed at oxidative stress-related conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound's synthesis typically involves multi-step reactions, starting with cyclization to form the pyrazole core. Key steps include:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

- Functionalization : Introduction of the pyrazine moiety via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) and sulfonamide group addition using methanesulfonyl chloride in basic media.

- Optimization : Reaction yield depends on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for coupling), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazole and pyrazine rings. For example, pyrazole C-H protons appear as singlets at δ 6.5–7.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (294.318 g/mol) and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary assays are used to evaluate its antimicrobial potential?

- Methodology :

- Disk diffusion/Kirby-Bauer test : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥15 mm indicate activity.

- MIC determination : Broth microdilution assays (CLSI guidelines) to quantify minimal inhibitory concentrations (MICs). Pyrazole derivatives often show MICs in the 8–32 µg/mL range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Core modifications : Replace pyrazine with pyridine (electron-withdrawing groups enhance enzyme inhibition) or introduce halogens (e.g., Cl at pyrazole C4 increases lipophilicity).

- Sulfonamide substitution : Trifluoromethyl or aryl groups improve target binding (e.g., COX-2 inhibition).

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase (DHFR). ΔG values < −7 kcal/mol suggest strong interactions .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data?

- Methodology :

- Kinetic assays : Measure IC₅₀ values under varied pH/temperature to assess enzyme stability (e.g., acetylcholinesterase inhibition at pH 7.4 vs. 6.8).

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to determine inhibition type. For example, parallel lines indicate uncompetitive binding.

- Cross-validation : Compare results with structurally related sulfonamides (e.g., celecoxib analogs) to identify assay-specific artifacts .

Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?

- Methodology :

- Trajectory analysis : Run 100-ns MD simulations (AMBER/CHARMM) to monitor conformational stability in enzyme active sites.

- Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from hydrophobic interactions (e.g., pyrazine π-stacking with Phe residues).

- Residue decomposition : Identify critical amino acids (e.g., His64 in carbonic anhydrase) via per-residue energy breakdowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.